4-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is a benzenesulfonamide derivative featuring a pyrrolidin-1,4-dione (succinimide) moiety and a 4-methoxybenzyl substituent. The compound’s structure combines a sulfonamide group, known for its role in enzyme inhibition (e.g., carbonic anhydrase), with a pyrrolidinone ring that may enhance metabolic stability and binding affinity. Its synthesis likely involves coupling reactions between sulfonyl chlorides and amines, followed by functionalization of the pyrrolidinone ring, as inferred from analogous methodologies in benzenesulfonamide derivatives .
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-25-15-6-2-13(3-7-15)12-19-26(23,24)16-8-4-14(5-9-16)20-17(21)10-11-18(20)22/h2-9,19H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVOVMZVODBLLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with 4-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then subjected to reduction conditions to convert the nitro group to an amine, followed by cyclization with succinic anhydride to form the pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dioxopyrrolidin-1-yl)-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-(2,5-Dioxopyrrolidin-1-yl)-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. Additionally, the methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Properties
The compound’s distinct structural features are compared below with analogous benzenesulfonamides and pyrrolidinone-containing derivatives:
*Calculated using fragment-based methods (e.g., Moriguchi logP).
†Estimated based on molecular formulas.
Key Observations :
- The pyrrolidinone ring introduces polarity and hydrogen-bonding capacity, which may improve target binding compared to non-cyclic amides (e.g., ’s carboxamide derivatives) .
Physicochemical and Crystallographic Data
- Solubility : The 4-methoxy group reduces water solubility compared to hydroxylated derivatives but improves bioavailability in lipid-rich environments.
- Analogous compounds (e.g., ) show planar sulfonamide moieties and non-coplanar aryl rings .
Biological Activity
4-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide, also known by its CAS number 64987-85-5, is a sulfonamide derivative with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 334.32 g/mol. The structure includes a dioxopyrrolidine moiety and a methoxyphenyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O6 |
| Molecular Weight | 334.32 g/mol |
| CAS Number | 64987-85-5 |
| InChI Key | JJAHTWIKCUJRDK-UHFFFAOYSA-N |
Anticancer Properties
Research has indicated that sulfonamide derivatives can exhibit anticancer activity. For example, studies on related compounds have shown that they can inhibit carbonic anhydrase (CA) enzymes, which are implicated in tumor progression. A study reported that certain benzenesulfonamides showed IC50 values ranging from 53.5 to 923 nM against hCA IX and XII isoenzymes, suggesting potential for development as anticancer agents .
Cardiovascular Effects
The cardiovascular effects of sulfonamide derivatives have been evaluated using isolated rat heart models. One study demonstrated that specific sulfonamides decreased perfusion pressure and coronary resistance, indicating a potential mechanism for cardiovascular modulation . The experimental design included various doses of sulfonamides and measured their impact over time.
| Compound | Dose | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Benzene Sulfonamide | 0.001 nM | Decreased |
| Compound 2 (2,5-Dichloro) | 0.001 nM | Decreased |
| Compound 3 (Hydrazinocarbonyl) | 0.001 nM | Decreased |
| Compound 4 (2-Aminoethyl) | 0.001 nM | Decreased |
These findings suggest that the compound may interact with calcium channels to modulate cardiac function, although further pharmacokinetic studies are necessary to elucidate its full biological profile .
The proposed mechanism involves interaction with calcium channels, which could lead to decreased vascular resistance and altered cardiac output. Computational docking studies have been employed to predict the binding affinity of these compounds to calcium channel proteins .
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of various derivatives against breast cancer cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity compared to standard treatments .
- Pharmacokinetics : The pharmacokinetic profiles were assessed using theoretical models such as ADME/PK simulations, revealing significant differences in absorption and permeability across different cell lines .
Q & A
Basic: What are the standard synthetic routes for 4-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide, and how are intermediates purified?
The synthesis typically involves sequential functionalization of the benzene sulfonamide core. A validated route includes:
Sulfonylation : Reacting 4-aminobenzenesulfonamide with maleic anhydride to form the pyrrolidine-dione moiety via nucleophilic acyl substitution .
Mannich Reaction : Introducing the 4-methoxybenzyl group via a Mannich-type reaction using para-methoxybenzylamine and formaldehyde under basic conditions (e.g., NaHCO₃) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates. Final product purity (>95%) is confirmed by HPLC with a C18 column and mobile phase (acetonitrile:buffer, pH 4.6) .
Basic: Which spectroscopic techniques are critical for structural confirmation, and what key signals distinguish this compound?
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm, doublets for sulfonamide-attached benzene), methoxy group (δ 3.8 ppm, singlet), pyrrolidine-dione protons (δ 2.6–3.1 ppm, multiplet) .
- ¹³C NMR : Carbonyl groups (δ 170–175 ppm), sulfonamide sulfur (δ 45–50 ppm) .
- MS : Molecular ion peak [M+H]⁺ at m/z 389.1 (calculated) with fragmentation patterns confirming the sulfonamide and pyrrolidine-dione moieties .
Advanced: How do steric and electronic effects of the 4-methoxybenzyl group influence bioactivity compared to analogs?
The 4-methoxy group enhances lipophilicity, improving membrane permeability, while its electron-donating effect stabilizes interactions with target proteins (e.g., carbonic anhydrase isoforms). Comparative studies with non-methoxy analogs show a 2–3× increase in inhibitory activity against CA-II (IC₅₀ = 12 nM vs. 28 nM) due to optimized hydrophobic binding .
Advanced: What strategies resolve contradictions in solubility data across different experimental conditions?
Discrepancies in aqueous solubility (reported 0.1–1.2 mg/mL) arise from pH-dependent sulfonamide ionization. Methodological Solutions :
- Use standardized buffers (pH 7.4 for physiological relevance) .
- Validate via shake-flask method with UV-Vis quantification at λ_max 265 nm .
- Account for polymorphic forms via X-ray crystallography (e.g., monoclinic vs. triclinic structures) .
Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Docking Studies : Use AutoDock Vina to predict binding to CA-II (PDB: 3KS3). The pyrrolidine-dione moiety forms hydrogen bonds with Thr199, while the 4-methoxybenzyl group occupies a hydrophobic pocket .
- QSAR Models : Hammett constants (σ) for substituents on the benzyl group correlate with activity (R² = 0.89), guiding synthesis of electron-withdrawing derivatives for higher affinity .
Basic: What are the stability profiles under varying storage conditions, and how are degradation products characterized?
- Stability : Degrades <5% over 6 months at −20°C in dark, but hydrolyzes rapidly in acidic conditions (t₁/₂ = 2 h at pH 2) via sulfonamide cleavage.
- Degradation Analysis : LC-MS identifies two primary products: 4-aminobenzenesulfonic acid (m/z 172) and N-(4-methoxybenzyl)maleimide (m/z 217) .
Advanced: How does the compound’s reactivity in cross-coupling reactions enable functional diversification?
The benzene ring undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) at the 4-position, enabling attachment of fluorophores or targeting groups. Yields range 60–85%, confirmed by ¹⁹F NMR for fluorinated derivatives .
Basic: What in vitro assays are recommended for preliminary evaluation of enzymatic inhibition?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
